molecular formula C18H17N3O2S B2764494 (2E)-2-methyl-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide CAS No. 1904632-70-7

(2E)-2-methyl-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide

Cat. No.: B2764494
CAS No.: 1904632-70-7
M. Wt: 339.41
InChI Key: YRHNCTPTAQYAGC-ACCUITESSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring and a pyrimidine-dione moiety. The (2E)-configuration denotes a trans-arranged α,β-unsaturated enamide side chain, with a methyl group at the 2-position, a phenyl group at the 3-position, and an ethyl linker connecting to the thienopyrimidinone ring . Such bicyclic scaffolds are frequently associated with kinase inhibition due to their ability to mimic ATP-binding motifs.

Properties

IUPAC Name

(E)-2-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13(11-14-5-3-2-4-6-14)17(22)19-8-9-21-12-20-15-7-10-24-16(15)18(21)23/h2-7,10-12H,8-9H2,1H3,(H,19,22)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHNCTPTAQYAGC-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methyl-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the acrylamide moiety. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methyl-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often leading to the formation of different derivatives.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds containing the thieno[3,2-d]pyrimidine structure exhibit significant antitumor properties. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit key enzymes involved in tumor growth, such as thymidylate synthase and dihydrofolate reductase. These enzymes are crucial for DNA synthesis and repair, making them prime targets for cancer therapeutics .

Antimicrobial Properties

The thieno[3,2-d]pyrimidine derivatives have also demonstrated antimicrobial activity against various pathogens. A study evaluated several substituted thieno[3,2-d]pyrimidines and found that certain modifications enhanced their efficacy against bacterial strains. This suggests that (2E)-2-methyl-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide may serve as a lead compound in developing new antibiotics .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial properties, the compound has shown potential anti-inflammatory effects. Research indicates that thieno[3,2-d]pyrimidine derivatives can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases. The ability to inhibit pro-inflammatory cytokines positions these compounds as candidates for further investigation in inflammatory conditions .

Case Study 1: Antitumor Evaluation

A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. This highlights their potential as effective anticancer agents.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of (2E)-2-methyl-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Lipophilicity and Bioavailability

The compound’s lipophilicity (logP) is influenced by its methyl and phenyl substituents. Comparatively:

  • (2E)-N-aryl-3-[2-(trifluoromethyl)phenyl]prop-2-enamides () exhibit higher logP values due to the electron-withdrawing trifluoromethyl group, which enhances membrane permeability but may reduce aqueous solubility .
Table 1: Key Physicochemical Properties
Compound Molecular Weight logP (Calculated) Notable Substituents
Target Compound ~390 (estimated) ~3.2 (estimated) Methyl, phenyl, ethyl linker
(2E)-N-aryl-3-[2-(trifluoromethyl)phenyl]prop-2-enamides 350–400 4.1–4.8 Trifluoromethyl, aryl
(E)-N-[(E)-2-[4-(3-methylbut-2-enoxy)phenyl]ethenyl]-3-phenylprop-2-enamide 333.43 3.5 Methoxybutenyl, phenyl
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide 390.88 3.8 Chloro-fluorophenyl, dimethylamino propyl

Electronic and Steric Effects on Target Binding

  • Thieno[3,2-d]pyrimidinone Core: The target compound’s bicyclic system allows π-π stacking with kinase active sites. Analogous pyrido[3,2-d]pyrimidinones () show similar binding but differ in nitrogen positioning, altering electron density .
  • Cyano-Substituted Enamides (–6): The cyano group’s electron-withdrawing nature may enhance electrophilicity, but steric bulk from nitro or furan groups could hinder binding .

Research Findings and Implications

While specific biological data for the target compound are unavailable, structural analogs provide insights:

  • Kinase Inhibition: Thienopyrimidinones typically exhibit IC50 values in the nanomolar range for kinases like EGFR or VEGFR. Substituents like chloro-fluorophenyl () may enhance potency by 10–20% compared to methyl/phenyl groups .
  • Toxicity Risks : Nitro groups () are associated with mutagenicity, whereas trifluoromethyl groups () offer improved safety profiles .

Biological Activity

The compound (2E)-2-methyl-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide belongs to a class of thieno[3,2-d]pyrimidine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.

1. Overview of Thieno[3,2-d]pyrimidines

Thieno[3,2-d]pyrimidines are heterocyclic compounds that have shown promise in various therapeutic areas, including oncology and infectious diseases. Their structural diversity allows for the modification of pharmacological properties, making them suitable candidates for drug development. Recent studies indicate that derivatives of thieno[3,2-d]pyrimidines exhibit a wide range of biological activities such as:

  • Antitumor effects
  • Antiviral properties
  • Inhibition of specific kinases

2. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thieno[3,2-d]pyrimidine core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of substituents : The methyl and phenyl groups are added through alkylation or arylation techniques.
  • Final modifications : Functional groups are introduced to enhance solubility and biological activity.

3.1 Antitumor Activity

Recent studies have demonstrated the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance:

CompoundCell LineIC50 (μM)Notes
12eSU-DHL-60.55Significant apoptosis induction
WSU-DLCL-20.95Inhibits cell migration
K5621.68Low toxicity towards normal cells (CC50 = 15.09 μM)

The compound this compound has been noted for its ability to inhibit cancer cell proliferation significantly and induce apoptosis in lymphoma cell lines .

The proposed mechanisms by which thieno[3,2-d]pyrimidines exert their biological effects include:

  • Inhibition of Kinases : Many derivatives target specific kinases involved in cancer progression.
    • For example, some compounds have been identified as inhibitors of ATR kinase and PIKK family members .
  • Induction of Apoptosis : The compounds can trigger apoptotic pathways in cancer cells by modulating key signaling proteins.

4. Case Studies

Several case studies highlight the effectiveness of thieno[3,2-d]pyrimidine derivatives:

  • Study on Compound 12e : This compound exhibited remarkable antitumor activity against several cancer cell lines with a focus on its structural modifications enhancing efficacy .
  • Mechanistic Insights : Research employing proteomic strategies has identified specific molecular targets for compounds within this class, elucidating their mechanisms at the cellular level .

5. Conclusion

The compound this compound represents a promising candidate in the field of anticancer drug development due to its potent biological activity and favorable safety profile. Ongoing research is essential to further explore its therapeutic potential and optimize its structure for enhanced efficacy.

Q & A

Q. What are the typical synthetic routes for preparing (2E)-2-methyl-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide?

The synthesis involves multi-step reactions starting from a thieno[3,2-d]pyrimidine core. Key steps include:

  • Acylation : Coupling the thienopyrimidine intermediate with a substituted acrylamide via nucleophilic substitution.
  • Functionalization : Introducing the methyl and phenyl groups through alkylation or Suzuki-Miyaura cross-coupling.
  • Purification : Using column chromatography or recrystallization with solvents like ethanol or dichloromethane. Reagents such as potassium carbonate (base) and dimethylformamide (solvent) are commonly employed .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments and carbon frameworks.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect impurities.
  • Mass Spectrometry (ESI-MS) : For molecular weight confirmation .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

Initial screening should include:

  • Antimicrobial Assays : Broth microdilution against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values.
  • Enzyme Inhibition Studies : Targeting kinases or proteases due to the thienopyrimidine scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. What strategies resolve low yield in the acylation step during synthesis?

Optimize reaction conditions by:

  • Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling efficiency.
  • Temperature Control : Maintaining 80–100°C to accelerate kinetics without side-product formation.
  • Solvent Selection : Using polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reactivity .

Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

Address discrepancies by:

  • Pharmacokinetic Profiling : Assessing bioavailability, metabolism (via LC-MS), and tissue distribution.
  • Formulation Adjustments : Using PEGylation or liposomal encapsulation to improve solubility and half-life.
  • Dose-Response Calibration : Aligning in vitro IC50_{50} with achievable plasma concentrations in vivo .

Q. What computational methods predict target interactions for mechanistic studies?

Use:

  • Molecular Docking (AutoDock/Vina) : To map binding poses in protein active sites (e.g., EGFR kinase).
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with activity trends .

Q. How to address poor aqueous solubility in formulation for in vivo studies?

Strategies include:

  • Co-Solvent Systems : Ethanol/Cremophor EL mixtures for parenteral administration.
  • Cyclodextrin Complexation : Enhance solubility via host-guest interactions.
  • Nanoformulations : Lipid nanoparticles or polymeric micelles to improve biodistribution .

Q. What analytical techniques assess purity and stability under storage conditions?

Employ:

  • Stability-Indicating HPLC : Monitor degradation products under stress (pH, temperature).
  • Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions.
  • LC-MS/MS : Identify oxidation or hydrolysis byproducts during accelerated stability testing .

Methodological Notes

  • Stereochemical Considerations : The (2E)-configuration of the acrylamide group is critical for bioactivity. Confirm via NOESY NMR or X-ray crystallography (as in related thienopyrimidine derivatives) .
  • Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere for moisture-sensitive steps) to minimize batch-to-batch variability .

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